A Comprehensive Technical Guide to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
A Comprehensive Technical Guide to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the predicted physicochemical properties, synthesis, and analytical methodologies for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS No. 1542883-62-4).[1] As a compound of interest in medicinal chemistry, its unique structural features—an anthranilate core functionalized with a difluoroethoxy group—suggest significant potential in modulating key drug-like properties. This document synthesizes information from structurally related analogs and established principles of physical organic chemistry to offer a comprehensive resource for researchers engaged in drug discovery and development. We will explore the strategic rationale for its design, predictable impacts on metabolic stability and target engagement, and provide robust, adaptable protocols for its synthesis and characterization.
Introduction: Strategic Rationale in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The 2,2-difluoroethoxy moiety, in particular, offers a nuanced approach to property modulation. Unlike the more common trifluoromethyl group, the CF2H group can act as a hydrogen bond donor, potentially serving as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups.[2] This unique characteristic can introduce novel interactions with biological targets. Furthermore, the introduction of the difluoroethoxy group is known to impact lipophilicity, metabolic stability, and membrane permeability.[2][3]
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate combines this specialized fluoroalkoxy group with an anthranilate scaffold. Anthranilic acid derivatives are important intermediates in the synthesis of a variety of heterocyclic compounds with therapeutic applications.[4] The interplay between the electron-donating amino group and the electron-withdrawing ester, further modulated by the difluoroethoxy substituent, presents a compelling platform for the design of novel bioactive agents.
Predicted Physicochemical Properties
Due to the limited publicly available experimental data for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, the following properties are predicted based on the analysis of structurally similar compounds, such as Methyl 2-amino-3-methoxybenzoate, and the known effects of the difluoroethoxy group.
| Property | Predicted Value/Range | Rationale & Comparative Analysis |
| Molecular Formula | C10H11F2NO3 | Derived from the chemical structure. |
| Molecular Weight | ~231.20 g/mol | Calculated based on the molecular formula. For comparison, Methyl 2-amino-3-methoxybenzoate has a molecular weight of 181.19 g/mol .[5] |
| Appearance | White to off-white solid | Analogs such as Methyl 2-amino-3-methoxybenzoate are solids at room temperature. |
| Melting Point | 70-90 °C | Expected to be higher than related non-fluorinated analogs due to increased polarity and potential for intermolecular hydrogen bonding involving the CF2H group. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar functional groups and aromatic ring. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate) | The difluoroethoxy group increases lipophilicity compared to a methoxy group, but the presence of the amino and ester groups will still allow for some aqueous solubility. |
| pKa (amino group) | 2.0 - 3.0 | The electron-withdrawing nature of the adjacent ester and the difluoroethoxy group will decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |
| logP | 2.0 - 2.5 | The difluoroethoxy group is known to increase lipophilicity.[2] This is a predicted increase from the logP of Methyl 2-amino-3-methoxybenzoate (logP ~1.9).[5] |
Synthesis and Purification
A plausible synthetic route to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate would likely involve the etherification of a suitably protected 2-amino-3-hydroxybenzoate precursor, followed by esterification.
Diagram of a Plausible Synthetic Pathway
Caption: Proposed synthetic workflow for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.
Experimental Protocol: Synthesis
Step 1: Protection of the Amino Group
-
Dissolve Methyl 2-amino-3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the dropwise addition of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.
Step 2: O-Alkylation
-
Dissolve the protected intermediate in an aprotic polar solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.
-
Add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected product in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) at 0 °C.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture and extract the final product.
-
Purify by recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized compound.
Diagram of Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate.
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl ester, a broad singlet for the amino protons, and a characteristic triplet of triplets for the -OCH2CF2H proton.
-
¹³C NMR: Aromatic carbons, the ester carbonyl carbon, the methyl carbon, and carbons of the difluoroethoxy group would be observed.
-
¹⁹F NMR: A doublet of triplets is expected for the two equivalent fluorine atoms, coupled to the adjacent protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 232.07.
Stability and Storage
-
Chemical Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The amino group can be prone to oxidation over time, particularly when exposed to light and air. Studies on similar amino acid prodrugs suggest that stability is generally good at neutral and acidic pH.[6][7]
-
Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, temperatures of -20°C are recommended.
Conclusion
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of an anthranilate core and a difluoroethoxy substituent offers medicinal chemists a valuable tool for fine-tuning physicochemical and pharmacokinetic properties. The predictive data and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the full potential of this intriguing molecule in their drug discovery programs.
References
-
PubChem. Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Al-aboudi, A., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 9(10), 1334-1341. [Link]
-
Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7625-7632. [Link]
-
Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(21), 7359. [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Vooturi, R., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1146–1157. [Link]
-
PrepChem.com. Synthesis of 4. Methyl 3-amino-2-chloro-5-fluoro-4-methyl-benzoate. [Link]
-
The Good Scents Company. methyl benzoate. [Link]
-
ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
-
Vooturi, R., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1146–1157. [Link]
-
van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. [Link]
-
Main, E. R. G., et al. (2017). β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. Nucleic Acids Research, 45(10), 6054–6063. [Link]
-
van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]
Sources
- 1. 1542883-62-4|Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate|BLD Pharm [bldpharm.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
